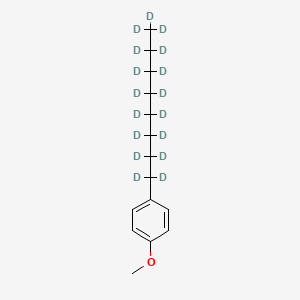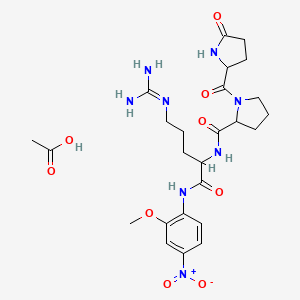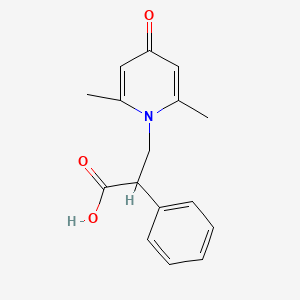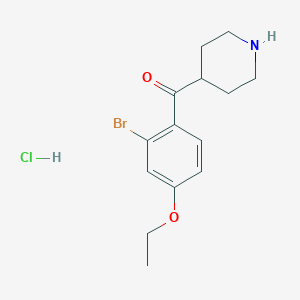
4-N-Octyl-D17-anisole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-N-Octyl-D17-anisole is a deuterium-labeled compound, specifically a stable isotope of 4-N-Octyl-anisole. It is used primarily in scientific research due to its unique properties, which include the incorporation of deuterium atoms. This compound is valuable in various fields such as chemistry, biology, and pharmacology for tracing and quantitation purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-N-Octyl-D17-anisole involves the deuteration of 4-N-Octyl-anisole. This process typically includes the exchange of hydrogen atoms with deuterium atoms. The reaction conditions often involve the use of deuterium gas (D2) or deuterated solvents under specific temperature and pressure conditions to facilitate the exchange.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield. The use of specialized equipment to handle deuterium gas and maintain the required conditions is essential for the efficient production of this compound.
Analyse Des Réactions Chimiques
Types of Reactions
4-N-Octyl-D17-anisole can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one atom or group in the molecule with another, often using halogenating agents or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., sodium methoxide)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Applications De Recherche Scientifique
4-N-Octyl-D17-anisole is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms to study the pathways and intermediates involved.
Biology: Employed in metabolic studies to track the incorporation and transformation of compounds within biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new materials and the study of their properties under various conditions.
Mécanisme D'action
The mechanism of action of 4-N-Octyl-D17-anisole involves its role as a tracer molecule. The deuterium atoms in the compound allow for precise tracking using techniques such as mass spectrometry and nuclear magnetic resonance (NMR). This enables researchers to study the molecular targets and pathways involved in various processes, providing valuable insights into reaction mechanisms and biological transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-N-Octyl-anisole: The non-deuterated version of the compound, used for similar purposes but without the benefits of stable isotope labeling.
4-N-Decyl-anisole: A similar compound with a longer alkyl chain, which may exhibit different physical and chemical properties.
4-N-Hexyl-anisole: A compound with a shorter alkyl chain, used in studies to compare the effects of chain length on reactivity and properties.
Uniqueness
4-N-Octyl-D17-anisole is unique due to its deuterium labeling, which provides enhanced stability and allows for precise tracking in various applications. This makes it a valuable tool in scientific research, offering advantages over non-deuterated analogs in terms of accuracy and reliability in tracing studies.
Propriétés
Formule moléculaire |
C15H24O |
|---|---|
Poids moléculaire |
237.45 g/mol |
Nom IUPAC |
1-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecadeuteriooctyl)-4-methoxybenzene |
InChI |
InChI=1S/C15H24O/c1-3-4-5-6-7-8-9-14-10-12-15(16-2)13-11-14/h10-13H,3-9H2,1-2H3/i1D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2 |
Clé InChI |
RGDZNCUQBISCLM-RORPREDISA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1=CC=C(C=C1)OC |
SMILES canonique |
CCCCCCCCC1=CC=C(C=C1)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hexahydro-1H-spiro[cyclopenta[b]pyrrole-3,4'-oxane]](/img/structure/B15128495.png)



![{2,7-Dioxaspiro[4.4]nonan-3-yl}methanamine](/img/structure/B15128517.png)

![3-Bromo-4-[(oxolan-3-yl)amino]benzonitrile](/img/structure/B15128540.png)
![1-(5,6-Dihydro-4H-[1,4]oxazin-2-YL)-2,2,2-trifluoro-ethanone](/img/structure/B15128552.png)




![rac-(2R,3R)-1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxamide, trans](/img/structure/B15128564.png)

